molecular formula C23H14F2N2O2S B2932874 1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902280-79-9

1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2932874
CAS No.: 902280-79-9
M. Wt: 420.43
InChI Key: LOXQNQKFYDWLHE-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine core substituted with fluorinated aromatic groups. The molecule combines a pyrimidine-2,4-dione scaffold with a benzothiophene ring system, modified at the N1 and N3 positions with 3-fluorobenzyl and 4-fluorophenyl moieties, respectively.

Properties

CAS No.

902280-79-9

Molecular Formula

C23H14F2N2O2S

Molecular Weight

420.43

IUPAC Name

3-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H14F2N2O2S/c24-15-8-10-17(11-9-15)27-22(28)21-20(18-6-1-2-7-19(18)30-21)26(23(27)29)13-14-4-3-5-16(25)12-14/h1-12H,13H2

InChI Key

LOXQNQKFYDWLHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(3-fluorobenzyl)-3-(4-fluorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothieno-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H14F2N2O2S
  • Molecular Weight : 426.43 g/mol
  • IUPAC Name : 1-(3-fluorobenzyl)-3-(4-fluorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

The compound features a complex structure that includes fluorinated phenyl groups and a benzothieno-pyrimidine core, which are essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothieno-pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately 60 cancer cell lines using a single-dose assay. It exhibited significant growth inhibition across several lines, with an average GI50 value indicating effective cytotoxicity1.
Cell LineGI50 (μM)TGI (μM)
MDA-MB-23115.7250.68
A549 (Lung)12.3045.00
HT-29 (Colon)18.5055.00

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

  • eEF-2K Inhibition : Research indicates that similar compounds inhibit eukaryotic elongation factor 2 kinase (eEF-2K), a critical regulator in cancer cell growth1. The compound's structure allows it to bind effectively to the active site of eEF-2K, thus inhibiting its activity.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may exhibit other biological activities:

  • Antimicrobial Activity : Initial screenings have shown potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Properties : Some derivatives within this chemical class have demonstrated anti-inflammatory effects in vitro, suggesting broader therapeutic applications.

Study 1: Anticancer Efficacy in MDA-MB-231 Cells

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis2.

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship. Modifications at specific positions on the benzothieno-pyrimidine core were correlated with enhanced potency against eEF-2K:

Compound IDModificationIC50 (nM)
Compound ANo modification420
Compound BFluoro substitution250
Compound CMethoxy group addition150

These findings suggest that strategic modifications can enhance biological activity and selectivity1.

Comparison with Similar Compounds

Simpler Pyrimidine-2,4-diones

  • AZT (Zidovudine): A non-fused pyrimidine-2,4-dione derivative, AZT is a nucleoside reverse transcriptase inhibitor (NRTI) used against HIV. Unlike the target compound, AZT lacks aromatic fused rings and fluorine substituents, relying on a ribose-like sugar moiety for activity. The benzothieno fusion in the target compound likely enhances rigidity and binding specificity to non-nucleoside targets .
  • 6-Arylthio-3-hydroxypyrimidine-2,4-diones (12h–12j): These anti-HIV derivatives feature hydroxyl and arylthio groups at positions 3 and 4. The target compound replaces the hydroxyl with a 4-fluorophenyl group and incorporates a benzothieno ring, suggesting divergent mechanisms of action (e.g., kinase inhibition vs. reverse transcriptase targeting) .

Thieno[3,2-d]pyrimidine Derivatives

  • 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 276.29): This analog lacks the benzo-fused ring system, reducing molecular weight and aromatic surface area. The benzothieno group in the target compound may improve π-π stacking interactions with protein targets, enhancing potency .
  • C688-1523 (1-(2,5-dimethylbenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4-dione): This screening compound shares the benzothieno core but substitutes methyl groups on the benzyl and fluorophenyl rings.

Fluorinated Aromatic Substitutions

  • 3-(3-Chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4-dione: Replacing chlorine in this analog with a hydrogen atom (as in the target compound) reduces steric hindrance and electronegativity, which may optimize target engagement .
  • 6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12h) : The 4-fluorophenyl group in both compounds suggests a preference for para-fluorine positioning in enhancing bioactivity. However, the hydroxyl group in 12h may limit membrane permeability compared to the target compound’s lipophilic substituents .

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